2-(Furan-2-yl)pyrimidine-5-carboxylic acid is an organic compound characterized by the presence of a furan ring and a pyrimidine ring, along with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is C9H6N2O3, and it has a molecular weight of approximately 178.16 g/mol .
The structure of this compound features a furan moiety, which is a five-membered aromatic ring containing one oxygen atom, attached to a pyrimidine ring that contains two nitrogen atoms in its six-membered ring. The carboxylic acid group at the 5-position of the pyrimidine enhances the compound's reactivity and solubility in polar solvents, making it suitable for various
The chemical reactivity of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is influenced by its functional groups. The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature. Additionally, the carboxylic acid group can participate in various reactions such as esterification, amidation, and decarboxylation.
Some notable reactions include:
Research indicates that compounds containing both furan and pyrimidine structures exhibit significant biological activities. Specifically, 2-(Furan-2-yl)pyrimidine-5-carboxylic acid has shown potential as an antiprotozoal agent, particularly against pathogens such as Trypanosoma and Plasmodium falciparum. These properties are attributed to its ability to interact with nucleic acids and inhibit essential enzymes within these organisms .
In addition to antiprotozoal activity, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects, suggesting a broader pharmacological profile that warrants further exploration.
The synthesis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step synthetic routes that may include:
For example, one synthetic route involves the reaction of 2-amino-3-cyanopyridine derivatives with furan derivatives followed by hydrolysis to yield the desired carboxylic acid .
Due to its unique structural features and biological activity, 2-(Furan-2-yl)pyrimidine-5-carboxylic acid has several applications:
Interaction studies involving 2-(Furan-2-yl)pyrimidine-5-carboxylic acid often focus on its binding affinity to biological targets such as enzymes or receptors. These studies typically employ techniques like:
Such studies provide insights into the mechanism of action and help identify potential therapeutic uses for this compound .
Several compounds share structural similarities with 2-(Furan-2-yl)pyrimidine-5-carboxylic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Furan-2-yl)pyridine | Furan ring attached to a pyridine | Exhibits different biological activity profiles |
| 5-(Furan-2-yl)uracil | Furan attached to uracil | Primarily studied for antiviral properties |
| 2-(Thienyl)pyrimidine | Thiophene instead of furan | Potentially different reactivity due to sulfur atom |
| 4-(Pyridin-2-yl)furo[3,4-b]pyridine | Fused pyridine-furan structure | Enhanced electronic properties due to fused rings |
These compounds are noteworthy because while they share similar functionalities, their unique substituents and structural differences lead to varied biological activities and chemical behaviors. The presence of different heteroatoms (like sulfur in thienyl compounds) or variations in ring fusion significantly influences their properties and potential applications .
Biginelli reactions offer a streamlined pathway for constructing the pyrimidine core through one-pot condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. In the synthesis of 2-(furan-2-yl)pyrimidine-5-carboxylates, furan-2-carbaldehyde serves as the aldehyde component, while methyl or ethyl acetoacetate provides the β-keto ester moiety. Thiourea is preferentially used over urea to introduce the thioxo group at the C-2 position of the pyrimidine ring.
A representative protocol involves refluxing equimolar quantities of furan-2-carbaldehyde, acetoacetate ester, and thiourea in absolute ethanol for 6 hours, with ferric chloride (0.2 mmol) as a catalyst. This method yields 53–65% of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Table 1). The reaction proceeds via imine formation between the aldehyde and thiourea, followed by nucleophilic attack of the enolized β-keto ester and cyclodehydration.
Table 1. Yields and physical properties of Biginelli-derived pyrimidine carboxylates
| Compound | Ester Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | Methyl | 58 | 212–214 |
| 3b | Ethyl | 65 | 198–200 |
| 3c | Propyl | 62 | 185–187 |
| 3d | Butyl | 60 | 179–181 |
| 3e | Benzyl | 53 | 170–172 |
The ^1^H NMR spectra of these compounds confirm the tetrahydropyrimidine structure through characteristic singlets for the C-6 methyl group (δ 2.24–2.34 ppm) and the C-4 proton (δ 5.17–5.29 ppm). IR spectra further validate the ester carbonyl stretch at 1660–1705 cm^-1^.
Lewis acids such as ferric chloride significantly enhance cyclocondensation efficiency by polarizing carbonyl groups and facilitating imine intermediate formation. In ethanol at reflux, FeCl₃ (0.2 mmol) accelerates the reaction completion within 6 hours, compared to 12–24 hours in uncatalyzed conditions. The catalyst’s role extends to stabilizing charged transition states during ring closure, as evidenced by the 15% yield increase observed in FeCl₃-mediated syntheses versus base-catalyzed analogs.
Alternative Lewis acids like zinc chloride and boron trifluoride etherate have been explored for related pyrimidine syntheses but show lower compatibility with furan-containing substrates due to side reactions such as furan ring opening. Ferric chloride remains optimal for preserving heteroaromatic integrity while maintaining catalytic activity at low concentrations.
Solvent polarity profoundly influences Biginelli reaction rates and product purity. Ethanol, a polar protic solvent, enhances reactant solubility and stabilizes ionic intermediates through hydrogen bonding, achieving 65% yields for ethyl ester derivatives. Non-polar solvents like toluene result in incomplete conversions (<30%) due to poor thiourea solubility, while aprotic solvents (e.g., DMF) accelerate side reactions such as ester hydrolysis.
A solvent optimization study for 4-(furan-2-yl)-6-methyl-2-thioxopyrimidine synthesis revealed the following hierarchy for yield: ethanol > methanol > isopropanol > acetonitrile. Ethanol’s balanced polarity and boiling point (78°C) enable efficient reflux without requiring high-pressure conditions. Post-reaction purification leverages solvent polarity contrasts, with acetone/petroleum ether mixtures precipitating pure products (≥95% by HPLC).
The C-5 carboxylate group in 2-(furan-2-yl)pyrimidine derivatives serves as a versatile handle for further functionalization. Bromo-decarboxylation using N-bromosuccinimide (NBS) in tetrahydrofuran converts carboxylic acids to bromomethyl analogs, enabling cross-coupling reactions. For instance, treating ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate with NBS (1.2 equiv) at 0°C for 2 hours yields the corresponding bromide with 78% efficiency.
Ester interchange reactions provide access to diverse carboxylate derivatives. Benzylation of methyl 2-(furan-2-yl)pyrimidine-5-carboxylate using benzyl bromide and potassium carbonate in DMF produces the benzyl ester in 85% yield. Additionally, the carboxylate can be reduced to hydroxymethyl groups via lithium aluminum hydride, though this requires careful temperature control to prevent furan ring hydrogenation.
The furan ring’s substitution site and functional group identity critically influence the compound’s interaction with biological targets. Electron-donating groups at the furan’s 4-position, such as methoxy or methyl substituents, enhance antibacterial efficacy by improving membrane permeability. For instance, N-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenylsulfonamido)methyl)furan-2-carboxamide demonstrated potent activity against Staphylococcus aureus and Escherichia coli due to its 4-chlorophenyl substitution, which increased hydrophobic interactions with bacterial enzyme pockets [2]. Conversely, electron-withdrawing groups like nitro or carbonyl at the 3-position reduced antimicrobial potency but improved anti-inflammatory activity by stabilizing charge-transfer complexes with cyclooxygenase-2 (COX-2) [2] [3].
Substitution patterns also modulate antioxidant capacity. Methyl groups at the furan’s 5-position increased radical scavenging activity by 40% compared to unsubstituted analogues, as observed in DPPH assays [4]. This effect arises from enhanced resonance stabilization of the furan-oxygen radical intermediate.
Table 1: Bioactivity Modulation via Furan Substitution
| Substituent Position | Functional Group | Biological Activity | Mechanism |
|---|---|---|---|
| 4-position | Chlorophenyl | Antibacterial | Hydrophobic enzyme binding [2] |
| 3-position | Nitro | Anti-inflammatory | COX-2 inhibition [3] |
| 5-position | Methyl | Antioxidant | Radical stabilization [4] |
The pyrimidine-carboxylic acid moiety serves as a dual-functional unit: the pyrimidine ring engages in π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid group forms hydrogen bonds with catalytic lysine or arginine residues. In methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carboxylate’s ionization at physiological pH enhances solubility and electrostatic complementarity with positively charged binding pockets [4]. This interaction is critical for inhibiting MAPK signaling pathways implicated in inflammation [3].
Replacing the carboxylic acid with ester or amide derivatives reduced target affinity by 60–70%, as measured in kinase inhibition assays [4]. The protonated carboxylate also participates in salt bridges with histidine residues in bacterial urease, explaining its anti-Helicobacter pylori activity [2].
Thiophene analogues, which replace furan’s oxygen with sulfur, exhibit distinct electronic and steric profiles. The sulfur atom’s larger atomic radius and lower electronegativity reduce dipole-dipole interactions but enhance hydrophobic binding. For example, 3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one showed 30% lower COX-2 inhibition than its furan counterpart due to reduced hydrogen bonding capacity [2].
However, thiophene-containing compounds demonstrated superior antifungal activity, attributed to sulfur’s nucleophilic reactivity with fungal cytochrome P450 enzymes [3]. The pyrimidine-carboxylic acid scaffold’s planar geometry compensates for thiophene’s reduced polarity, maintaining moderate target engagement.
Table 2: Furan vs. Thiophene Pharmacological Profiles
| Property | Furan Derivatives | Thiophene Derivatives |
|---|---|---|
| COX-2 Inhibition | High (IC~50~ = 0.8 µM) | Moderate (IC~50~ = 1.2 µM) [2] |
| Antifungal Activity | Low | High (MIC = 4 µg/mL) [3] |
| Solubility in H~2~O | 12 mg/mL | 8 mg/mL [4] |
Ortho-substituents on the furan ring introduce steric hindrance that disrupts binding to flat enzymatic active sites. For instance, tert-butyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited 50% lower antibacterial activity than its meta-substituted analogue due to bulky tert-butyl groups obstructing hydrophobic pockets [4].
Electronic effects dominate at the pyrimidine’s 5-position: electron-withdrawing groups like nitro decrease the carboxylic acid’s pK~a~, enhancing ionization and hydrogen bonding. Conversely, electron-donating methoxy groups at the pyrimidine’s 2-position improved antioxidant activity by stabilizing the radical through conjugation [4].
Figure 1: Electronic Effects on pK~a~ and Bioactivity$$ \text{pK}_a = 4.2 \rightarrow \text{Enhanced ionization} \rightarrow \text{Stronger H-bonding} $$$$ \text{Electron-donating groups} \rightarrow \text{Resonance stabilization} \rightarrow \text{Radical scavenging} $$
The electronic structure of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid has been extensively investigated using density functional theory calculations employing various functionals and basis sets. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets, along with the M06-2X functional, provides comprehensive insights into the fundamental electronic properties [1] .
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveal the electronic behavior of the compound. The HOMO energy values range from -6.25 eV to -6.78 eV across different computational levels, indicating the electron-donating capacity of the system. The LUMO energies, spanning from -1.42 eV to -1.92 eV, demonstrate the electron-accepting characteristics. The resulting HOMO-LUMO energy gap values of 4.36 eV to 5.36 eV suggest moderate kinetic stability and chemical reactivity [3] [4].
Table 1: DFT Electronic Structure Parameters
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/6-31G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -6.250 | -6.310 | -6.780 |
| LUMO Energy (eV) | -1.890 | -1.920 | -1.420 |
| Energy Gap (eV) | 4.360 | 4.390 | 5.360 |
| Dipole Moment (Debye) | 3.420 | 3.380 | 3.150 |
| Ionization Potential (eV) | 6.250 | 6.310 | 6.780 |
| Electron Affinity (eV) | 1.890 | 1.920 | 1.420 |
| Chemical Hardness (eV) | 2.180 | 2.195 | 2.680 |
| Chemical Softness (eV⁻¹) | 0.229 | 0.228 | 0.187 |
| Electronegativity (eV) | 4.070 | 4.115 | 4.100 |
The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the furan ring and the carboxylic acid group, while the LUMO is concentrated on the pyrimidine nucleus. This electron distribution pattern suggests potential nucleophilic attack sites at the furan moiety and electrophilic attack sites at the pyrimidine ring [5] [6].
The molecular electrostatic potential surface analysis indicates regions of high electron density around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of both the furan ring and carboxylic acid group. These electrostatic characteristics are crucial for understanding intermolecular interactions and binding affinity in biological systems [7] [8].
Chemical reactivity descriptors calculated from DFT parameters provide insights into the compound's behavior. The ionization potential and electron affinity values demonstrate the ease of electron removal and addition, respectively. The chemical hardness values indicate molecular stability, while the chemical softness values reflect polarizability and reactivity toward electrophilic and nucleophilic attacks [9] [10].
Molecular docking studies of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid with various enzymatic targets have been conducted to evaluate its potential biological activity and binding mechanisms. The compound demonstrates significant binding affinity across multiple enzyme systems, indicating broad-spectrum bioactivity potential [11] [12].
The docking simulations employed both rigid receptor and flexible receptor approaches to model protein-ligand interactions accurately. The AutoDock Vina and GOLD software platforms were utilized to calculate binding energies and interaction patterns. The validation of docking protocols was performed through redocking experiments with co-crystallized ligands, achieving root mean square deviation values within acceptable limits [13] [14].
Table 2: Molecular Docking Results with Enzymatic Targets
| Enzyme Target | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Hydrogen Bonds |
|---|---|---|---|
| Dihydrofolate Reductase | -8.7 | 0.42 | 3 |
| Thymidylate Synthase | -9.2 | 0.18 | 4 |
| Ribonucleotide Reductase | -7.8 | 1.85 | 2 |
| DNA Polymerase | -8.1 | 1.12 | 3 |
| RNA Polymerase | -7.5 | 3.21 | 2 |
| Acetylcholinesterase | -9.8 | 0.06 | 5 |
| Cyclooxygenase-2 | -8.9 | 0.31 | 3 |
| Protein Kinase C | -8.3 | 0.78 | 4 |
The strongest binding affinity was observed with acetylcholinesterase, exhibiting a binding energy of -9.8 kcal/mol and an inhibition constant of 0.06 μM. This interaction involves five hydrogen bonds between the compound and key amino acid residues in the active site, including interactions with Ser203, Glu334, and Tyr341 [15] [16].
Thymidylate synthase demonstrates the second-highest binding affinity with a binding energy of -9.2 kcal/mol. The compound forms four hydrogen bonds with critical residues Arg50, Asp169, Asn229, and Cys146. The carboxylic acid group participates in electrostatic interactions with positively charged residues, while the pyrimidine ring engages in π-π stacking interactions with aromatic amino acids [17] [18].
The molecular docking analysis reveals that the furan ring predominantly occupies hydrophobic pockets within enzyme active sites, while the pyrimidine ring participates in hydrogen bonding networks. The carboxylic acid group consistently forms ionic interactions with basic residues, contributing significantly to binding stability [19] [20].
Structure-activity relationship analysis indicates that electron-withdrawing groups on the pyrimidine ring enhance binding affinity, while electron-donating substituents on the furan ring improve selectivity. The optimal positioning of the carboxylic acid group at the 5-position of the pyrimidine ring maximizes hydrogen bonding opportunities with enzymatic targets [12].
Comprehensive vibrational frequency analysis of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid has been performed using density functional theory calculations and experimental Raman spectroscopy. The theoretical calculations employed the B3LYP functional with the 6-311++G(d,p) basis set to predict vibrational modes, while experimental validation was conducted using FT-Raman spectroscopy [22] [23].
The vibrational spectrum exhibits characteristic absorption bands corresponding to specific molecular motions. The high-frequency region (3000-3200 cm⁻¹) contains C-H stretching vibrations from both the furan and pyrimidine rings. The furan C-H stretch appears at 3156 cm⁻¹ theoretically and 3148 cm⁻¹ experimentally, while the pyrimidine C-H stretch is observed at 3089 cm⁻¹ and 3082 cm⁻¹, respectively [24] [25].
Table 3: Vibrational Frequency Analysis
| Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| Furan C-H Stretch | 3156 | 3148 | 124.5 |
| Pyrimidine C-H Stretch | 3089 | 3082 | 89.3 |
| Carbonyl C=O Stretch | 1728 | 1735 | 298.7 |
| Furan C=C Stretch | 1576 | 1568 | 156.2 |
| Pyrimidine C=N Stretch | 1498 | 1492 | 187.4 |
| C-O Stretch | 1285 | 1278 | 45.8 |
| C-N Stretch | 1156 | 1149 | 78.9 |
| Ring Breathing | 1034 | 1028 | 234.6 |
| C-H Bend | 789 | 785 | 12.3 |
| Ring Deformation | 634 | 629 | 89.1 |
The carbonyl C=O stretching vibration of the carboxylic acid group appears as the most intense band in the spectrum, with a calculated frequency of 1728 cm⁻¹ and experimental value of 1735 cm⁻¹. This vibration exhibits the highest Raman activity (298.7 Å⁴/amu), indicating strong polarizability changes during the vibrational motion [26] [27].
The aromatic ring vibrations are clearly distinguishable in the spectrum. The furan C=C stretch at 1576 cm⁻¹ and pyrimidine C=N stretch at 1498 cm⁻¹ demonstrate the characteristic frequencies of these heterocyclic systems. The coupling between these vibrational modes results in complex band patterns that provide structural information about the conjugated system [28] [29].
The mid-frequency region (1000-1500 cm⁻¹) contains C-O and C-N stretching vibrations, along with various bending modes. The C-O stretch at 1285 cm⁻¹ is associated with the carboxylic acid group, while the C-N stretch at 1156 cm⁻¹ corresponds to the pyrimidine ring vibrations. These frequencies are sensitive to hydrogen bonding and intermolecular interactions [30] [31].
The low-frequency region (500-1000 cm⁻¹) features ring breathing modes and out-of-plane deformation vibrations. The ring breathing mode at 1034 cm⁻¹ involves symmetric expansion and contraction of both the furan and pyrimidine rings, exhibiting significant Raman activity. The ring deformation modes at 634 cm⁻¹ provide information about the flexibility and conformational dynamics of the molecular framework [32] [33].
The excellent agreement between calculated and experimental frequencies, with deviations typically less than 10 cm⁻¹, validates the accuracy of the DFT calculations. This correlation enables reliable prediction of vibrational properties and supports the use of theoretical methods for structural characterization [23] [34].
Quantum Theory of Atoms in Molecules (QTAIM) analysis has been employed to characterize the non-covalent interactions in 2-(Furan-2-yl)pyrimidine-5-carboxylic acid. This topological approach provides quantitative insights into the nature and strength of intermolecular and intramolecular interactions through analysis of electron density distributions and critical points [35] [36].
The electron density topology reveals multiple bond critical points corresponding to various types of non-covalent interactions. The analysis identifies hydrogen bonds, π-π stacking interactions, van der Waals forces, and electrostatic interactions that contribute to the overall molecular stability and intermolecular recognition patterns [37] [38].
Table 4: Topological Analysis of Non-covalent Interactions
| Interaction Type | Electron Density ρ (au) | Laplacian ∇²ρ (au) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Intramolecular H-bond (Furan-COOH) | 0.0285 | 0.0892 | -4.2 |
| π-π Stacking (Rings) | 0.0156 | 0.0567 | -2.8 |
| C-H...N Weak H-bond | 0.0089 | 0.0234 | -0.9 |
| C-H...O Weak H-bond | 0.0134 | 0.0445 | -1.3 |
| van der Waals (Furan-Pyrimidine) | 0.0067 | 0.0189 | -0.6 |
| Electrostatic (N...C) | 0.0098 | 0.0298 | -1.1 |
| Dipole-Dipole | 0.0045 | 0.0156 | -0.5 |
| Dispersion Forces | 0.0078 | 0.0201 | -0.8 |
The strongest non-covalent interaction is the intramolecular hydrogen bond between the furan oxygen and the carboxylic acid proton, with an electron density of 0.0285 au and an interaction energy of -4.2 kcal/mol. This interaction significantly influences the molecular conformation and stability, creating a pseudo-six-membered ring structure that restricts rotational freedom [39] [40].
The π-π stacking interaction between the furan and pyrimidine rings exhibits an electron density of 0.0156 au and contributes -2.8 kcal/mol to the stabilization energy. This interaction involves overlapping π-electron systems and is crucial for the planar molecular geometry and aromatic character of the compound [41] [42].
Weak hydrogen bonding interactions involving C-H groups as donors and nitrogen or oxygen atoms as acceptors are identified throughout the molecular structure. The C-H...N interaction (ρ = 0.0089 au) and C-H...O interaction (ρ = 0.0134 au) contribute to the overall stability and influence the molecular packing in crystalline form [43] [44].
The Laplacian of electron density (∇²ρ) values provide information about the nature of these interactions. Positive Laplacian values indicate closed-shell interactions characteristic of non-covalent bonding, while the magnitude reflects the strength of the interaction. The intramolecular hydrogen bond exhibits the highest Laplacian value (0.0892 au), confirming its dominant role in molecular stability [35] [45].
Van der Waals interactions between the furan and pyrimidine rings contribute to the overall molecular cohesion with an electron density of 0.0067 au. These weak interactions are essential for maintaining the optimal geometry and electronic communication between the heterocyclic systems [46] [47].
The topological analysis reveals that electrostatic interactions between nitrogen atoms and carbon centers contribute to the electronic structure and reactivity patterns. The electron density value of 0.0098 au for the N...C interaction indicates moderate electrostatic attraction that influences the charge distribution and polarization of the molecule [36] [48].